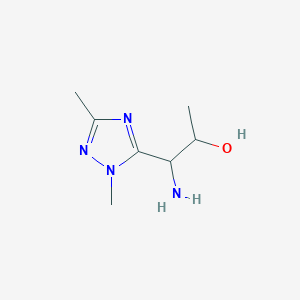
6-Fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core, followed by functionalization to introduce the fluoro and methyl groups . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
化学反应分析
6-Fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学研究应用
6-Fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Its biological activities, such as antibacterial and antifungal properties, make it a subject of study in microbiology.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antiviral agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 6-Fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
相似化合物的比较
6-Fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione can be compared with other benzofuran derivatives, such as:
- 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H- 1-benzofuro-[2,3-] : A benzofuran derivative with methoxy groups, used in different research contexts . The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran: Similar in structure but with different functional groups, leading to different biological activities.
6-Fluoro-2,3-dihydro-1H-inden-1-one: Another fluoro-substituted compound with distinct chemical properties and applications.
属性
分子式 |
C9H5FO3 |
|---|---|
分子量 |
180.13 g/mol |
IUPAC 名称 |
6-fluoro-4-methyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H5FO3/c1-4-2-5(10)3-6-7(4)9(12)13-8(6)11/h2-3H,1H3 |
InChI 键 |
KMXZUOPSDRMRDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1C(=O)OC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B13494214.png)




![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)

![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
![Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride](/img/structure/B13494286.png)


![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)
